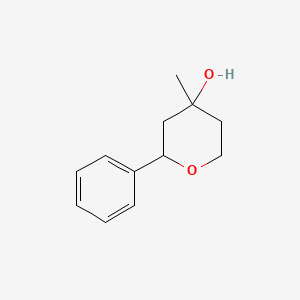
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol is an organic compound with the molecular formula C12H16O2. It is a member of the tetrahydropyran family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its tetrahydropyran ring structure, which is a six-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol is through Prins cyclization. This reaction involves the cyclization of homoallylic alcohol with an aldehyde under acidic conditions. For instance, the reaction of isoprenol with benzaldehyde in the presence of montmorillonite K10 as an acid catalyst can yield this compound . The reaction conditions typically include a temperature of 70°C, a ratio of aldehyde to isoprenol of 0.9:1, and the use of toluene as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar Prins cyclization methods. The use of heterogeneous catalysts like montmorillonite K10 allows for repeated use with minimal loss of selectivity and reaction rate . This makes the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol has several applications in scientific research:
Biology: In biological research, it serves as a model compound for studying the behavior of tetrahydropyran derivatives.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activities.
Industry: It is used in the production of perfumes and fragrances, imparting green, rose oxide-type odor notes.
Mechanism of Action
The mechanism of action of tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol involves its interaction with various molecular targets and pathways. For instance, in Prins cyclization, the compound forms through the reaction of homoallylic alcohol with an aldehyde under acidic conditions . The reaction mechanism typically involves the formation of a carbocation intermediate, which then undergoes cyclization to form the tetrahydropyran ring.
Comparison with Similar Compounds
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol can be compared with other similar compounds such as:
Tetrahydro-4-methylene-2-phenyl-2H-pyran: This compound has a similar structure but with a methylene group instead of a methyl group.
5,6-Dihydro-4-methyl-2-phenyl-2H-pyran: Another similar compound with a different degree of saturation in the pyran ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
63500-72-1 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-methyl-2-phenyloxan-4-ol |
InChI |
InChI=1S/C12H16O2/c1-12(13)7-8-14-11(9-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
InChI Key |
UUQVBQLAIFOJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC(C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



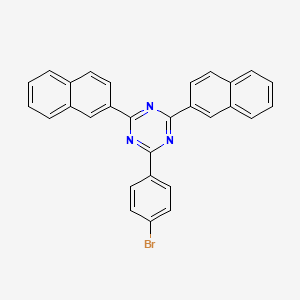

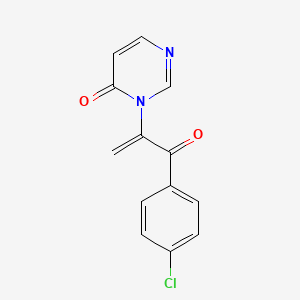
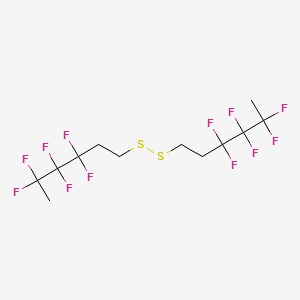



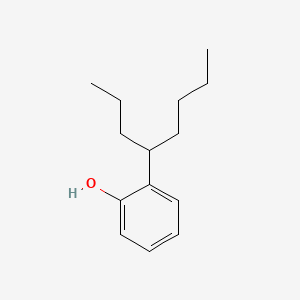
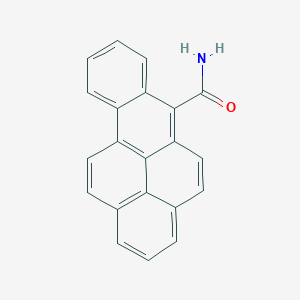
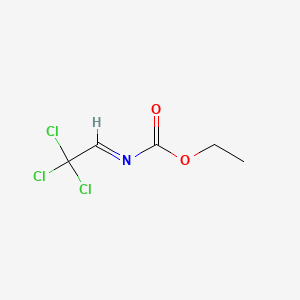
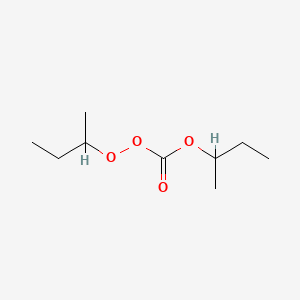
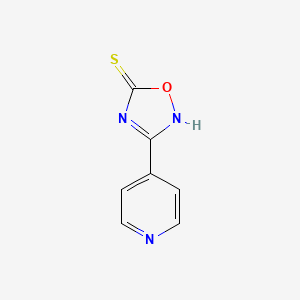
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
